2,5-Dimethylpiperazine

説明

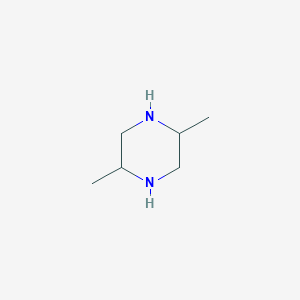

Structure

3D Structure

特性

IUPAC Name |

2,5-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-5-3-8-6(2)4-7-5/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMWYRLQHIXVAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861721 | |

| Record name | Piperazine, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106-55-8, 1119702-25-8 | |

| Record name | 2,5-Dimethylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperazine, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-dimethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Isomers of 2,5-Dimethylpiperazine for Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethylpiperazine, a key heterocyclic scaffold in medicinal chemistry, presents a fascinating case of stereoisomerism that has profound implications for its biological activity and application in drug development. This guide provides a comprehensive technical overview of the isomers of this compound, delving into their structural nuances, synthesis, separation, and characterization. By synthesizing established methodologies with expert insights, this document aims to equip researchers with the foundational knowledge and practical protocols necessary to effectively work with these stereochemically rich molecules. We will explore the diastereomeric relationship between the cis and trans isomers, the enantiomeric nature of the trans isomer, and the critical role that stereochemical purity plays in the development of targeted therapeutics.

Introduction: The Stereochemical Landscape of this compound

This compound (C₆H₁₄N₂) is a disubstituted piperazine that exists as three distinct stereoisomers due to the presence of two chiral centers at the C2 and C5 positions.[1][2][3][4] Understanding the spatial arrangement of the methyl groups relative to the piperazine ring is paramount, as this dictates the molecule's three-dimensional shape and, consequently, its interaction with biological targets.

The isomers of this compound are:

-

cis-2,5-Dimethylpiperazine: In this isomer, the two methyl groups are on the same side of the piperazine ring. Due to a plane of symmetry, the cis isomer is an achiral meso compound.

-

trans-2,5-Dimethylpiperazine: Here, the methyl groups are on opposite sides of the ring. This arrangement removes the plane of symmetry, resulting in a chiral molecule that exists as a pair of enantiomers:

-

(2R,5R)-2,5-dimethylpiperazine

-

(2S,5S)-2,5-dimethylpiperazine

-

The distinct pharmacological profiles often exhibited by different stereoisomers underscore the importance of stereochemically pure compounds in drug discovery and development. For instance, specific stereoisomers of piperazine derivatives have been shown to be crucial for their activity as delta-opioid receptor ligands.[1][5]

Synthesis and Separation of Diastereomers

The synthesis of this compound often yields a mixture of the cis and trans diastereomers. A common industrial method involves the catalytic hydrogenation and cyclization of 2-aminopropanol-1.[6] The ratio of the isomers can be influenced by reaction conditions such as temperature and pressure.[6]

General Synthesis Protocol

The following protocol is adapted from established methods for the synthesis of alkylpiperazines.[6]

Materials:

-

2-Aminopropanol-1

-

Raney nickel catalyst

-

Hydrogen gas

-

High-pressure autoclave

-

Acetone (for recrystallization)

Procedure:

-

Charge a high-pressure autoclave with 2-aminopropanol-1 and a catalytic amount of Raney nickel (typically 5-10% by weight of the starting material).

-

Seal the autoclave and purge with hydrogen gas to remove air.

-

Pressurize the autoclave with hydrogen to 750-2000 psi.

-

Heat the reaction mixture to 140-220°C with constant stirring. Note: Higher temperatures may favor the formation of the cis isomer, while temperatures around 150°C tend to yield a higher proportion of the trans isomer.[6]

-

Maintain the reaction conditions for 4-8 hours.

-

Cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the Raney nickel catalyst.

-

The crude product is a mixture of cis- and trans-2,5-dimethylpiperazine, unreacted starting material, and water.

Separation of cis and trans Isomers by Recrystallization

The significant difference in the physical properties of the cis and trans isomers, such as their melting points and solubilities, allows for their separation by fractional crystallization.[6][7]

Protocol:

-

Dissolve the crude mixture of this compound isomers in a minimal amount of hot acetone.

-

Slowly cool the solution to room temperature. The trans isomer, being generally less soluble in acetone, will preferentially crystallize out.

-

For enhanced crystallization, place the flask in an ice bath for at least 30 minutes.[8]

-

Collect the crystals of trans-2,5-dimethylpiperazine by vacuum filtration.

-

Wash the crystals with a small amount of cold acetone to remove residual mother liquor containing the cis isomer.

-

The filtrate can be concentrated to yield a product enriched in the cis isomer, which can be further purified by distillation or subsequent recrystallizations from a different solvent system.

| Isomer | Melting Point (°C) | Boiling Point (°C) |

| cis-2,5-Dimethylpiperazine | ~18 | ~162 |

| trans-2,5-Dimethylpiperazine | 115-118 | 162-165 |

Table 1: Physical properties of cis- and trans-2,5-dimethylpiperazine.[9]

Chiral Resolution of trans-2,5-Dimethylpiperazine

The separation of the (2R,5R) and (2S,5S) enantiomers of trans-2,5-dimethylpiperazine is a critical step for applications requiring enantiopure material. This is typically achieved by diastereomeric salt formation using a chiral resolving agent, such as tartaric acid.[10][11][12]

Protocol for Chiral Resolution using (L)-Tartaric Acid

This protocol is based on established methods for the chiral resolution of cyclic amines.[10][11]

Materials:

-

Racemic trans-2,5-dimethylpiperazine

-

(L)-(+)-Tartaric acid

-

Methanol

-

5 M Sodium hydroxide solution

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous sodium sulfate

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve racemic trans-2,5-dimethylpiperazine in warm methanol.

-

In a separate flask, dissolve an equimolar amount of (L)-(+)-tartaric acid in a minimal amount of warm methanol.

-

Slowly add the tartaric acid solution to the piperazine solution with stirring.

-

Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt, (2R,5R)-2,5-dimethylpiperazine-(L)-tartrate, will precipitate.

-

Cool the mixture in an ice bath to maximize crystallization.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold methanol.

-

-

Liberation of the Free Amine:

-

Suspend the isolated diastereomeric salt in water and basify the mixture to a pH > 10 with 5 M sodium hydroxide solution.

-

Extract the liberated (2R,5R)-2,5-dimethylpiperazine into dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (2R,5R)-2,5-dimethylpiperazine.

-

-

Analysis of Enantiomeric Excess:

Spectroscopic Characterization of Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for distinguishing between the cis and trans isomers of this compound.[16][17][18] The different spatial arrangements of the methyl groups lead to distinct chemical shifts and coupling patterns for the ring protons.

Comparative ¹H and ¹³C NMR Analysis

In the ¹H NMR spectrum, the key differentiating feature is the chemical environment of the methyl protons and the methine protons at the C2 and C5 positions.

-

cis-Isomer: Due to the molecule's symmetry, the two methyl groups are chemically equivalent, as are the two methine protons and the two pairs of axial and equatorial protons on the methylene carbons. This results in a simpler spectrum.

-

trans-Isomer: The C₂ symmetry of the trans isomer also results in chemical equivalence of the two methyl groups and the two methine protons. However, the coupling constants between the methine proton and the adjacent methylene protons can differ from the cis isomer due to the different dihedral angles.

The ¹³C NMR spectrum will also reflect the symmetry of the isomers. The cis isomer will show three distinct carbon signals (methyl, methine, and methylene), while the trans isomer will also show three signals, but potentially at slightly different chemical shifts.[19]

| Isomer | Key ¹H NMR Features | Key ¹³C NMR Features |

| cis | Single resonance for the two methyl groups. Complex multiplet for the ring protons. | Three distinct signals corresponding to the methyl, methine, and methylene carbons. |

| trans | Single resonance for the two methyl groups. The chemical shifts and coupling constants of the ring protons will differ from the cis isomer. | Three distinct signals with chemical shifts that differ from the cis isomer. |

Table 2: General NMR spectral features of this compound isomers.

A detailed analysis of 2D NMR spectra, such as COSY and HSQC, can provide unambiguous assignment of all proton and carbon signals and confirm the stereochemical identity of the isomers.[17][18]

Applications in Drug Development

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs.[20] The stereochemistry of substituted piperazines, such as this compound, is often critical for their biological activity. Enantiomerically pure forms of trans-2,5-dimethylpiperazine derivatives are valuable intermediates in the synthesis of potent and selective ligands for various receptors. A notable example is the use of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine as a key intermediate in the synthesis of delta-opioid receptor ligands, which have potential as analgesics with a reduced side-effect profile compared to traditional opioids.[1][5]

Conclusion

The isomers of this compound provide a compelling illustration of the importance of stereochemistry in chemical and pharmaceutical research. The distinct properties of the cis (meso) and trans (enantiomeric) isomers necessitate robust methods for their synthesis, separation, and characterization. This guide has outlined the fundamental principles and provided practical protocols for working with these valuable building blocks. A thorough understanding and control of the stereochemistry of this compound are essential for the rational design and development of novel therapeutics with improved efficacy and safety profiles.

References

- Janetka, J. W., Furness, M. S., Zhang, X., Coop, A., Folk, J. E., Mattson, M. V., Jacobson, A. E., & Rice, K. C. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry, 68(10), 3976–3980. [Link]

- Janetka, J. W., Furness, M. S., Zhang, X., Coop, A., Folk, J. E., Mattson, M. V., Jacobson, A. E., & Rice, K. C. (2003). Enantioconvergent Synthesis of (−)-( 2R ,5 S )-1Allylthis compound, an Intermediate to δ-Opioid Receptor Ligands. Request PDF. [Link]

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.

- ResearchGate. (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.

- The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.

- Indian Academy of Sciences. (2004). Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)- 10-camphorsulfonic acid and enrichment of enantiomeric.

- NIST. (n.d.). Piperazine, 2,5-dimethyl-. NIST Chemistry WebBook.

- Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.

- Sahoo, B., & Chand, D. K. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(2), 929-937. [Link]

- Google Patents. (n.d.). Preparation of this compound.

- ChemRxiv. (2023).

- Revue Roumaine de Chimie. (2016). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. 61(11-12), 931-938. [Link]

- MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

- MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5845. [Link]

- NIST. (n.d.). Piperazine, 2,5-dimethyl-. NIST Chemistry WebBook.

- Phenomenex. (n.d.). Chiral HPLC Separations.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ResearchGate. (2002). (PDF) Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions.

- Chrom Tech. (n.d.). User's Guide - HPLC.

- National Institutes of Health. (n.d.). Total Synthesis of Complex Diketopiperazine Alkaloids.

- PubMed. (1993). 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides.

- MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.

Sources

- 1. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperazine, 2,5-dimethyl- [webbook.nist.gov]

- 4. This compound | C6H14N2 | CID 7816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US2861994A - Preparation of this compound - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. trans-2,5-Dimethylpiperazine 98 2815-34-1 [sigmaaldrich.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ias.ac.in [ias.ac.in]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nmr.oxinst.com [nmr.oxinst.com]

- 18. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 19. rsc.org [rsc.org]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2,5-Dimethylpiperazine: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 2,5-Dimethylpiperazine, a pivotal heterocyclic scaffold in modern chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical and physical properties of this compound, its stereoisomeric forms, synthesis methodologies, and its expanding applications across various scientific domains. The content herein is synthesized from established literature and aims to provide both foundational knowledge and practical insights for laboratory applications.

Molecular Structure and Stereoisomerism

This compound is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4, with methyl groups substituted at the 2 and 5 positions.[1][2] Its molecular formula is C₆H₁₄N₂ with a molecular weight of approximately 114.19 g/mol .[2][3] The presence of two chiral centers at the C2 and C5 positions gives rise to stereoisomerism, resulting in cis and trans isomers.

The piperazine ring typically adopts a chair conformation to minimize steric strain. In the trans-isomer, the two methyl groups are on opposite sides of the ring, with one in an equatorial position and the other in an axial position in one chair conformation, which can flip to an axial/equatorial conformation. The cis-isomer has both methyl groups on the same side of the ring, which can exist in a diaxial or a more stable diequatorial conformation.[4] The stereochemistry of this compound is a critical determinant of its physical properties and its utility in stereospecific syntheses.

Caption: Chair conformations of trans and cis-2,5-Dimethylpiperazine.

Physicochemical Properties

The physical and chemical properties of this compound are influenced by its isomeric form. It is typically a colorless to pale yellow liquid or a crystalline solid, with a characteristic amine odor.[5]

| Property | Value | Source |

| Molecular Formula | C₆H₁₄N₂ | [1][2] |

| Molar Mass | 114.19 g/mol | [3] |

| Melting Point | 113-118 °C | [3] |

| Boiling Point | 162-165 °C | [3] |

| Density | ~0.8957 g/cm³ | [5] |

| pKa | 9.66 (at 25 °C) | [6] |

| Solubility | Soluble in water and organic solvents like ethanol and acetone.[5] |

The solubility in water is attributed to the ability of the nitrogen atoms to form hydrogen bonds.[5] The methyl groups contribute to its solubility in non-polar organic solvents.[5] The basicity, indicated by the pKa value, is a key property for its use in catalysis and as a building block in medicinal chemistry.

Spectroscopic Characterization

The structural elucidation of this compound and its isomers relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR spectra provide information about the chemical environment of the protons. The signals for the methyl protons and the protons on the piperazine ring will have distinct chemical shifts and coupling patterns for the cis and trans isomers, allowing for their differentiation.

-

¹³C NMR spectra show characteristic signals for the methyl carbons and the carbons of the heterocyclic ring.[2]

-

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound exhibits characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), and N-H bending vibrations.

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry typically shows the molecular ion peak (M⁺) and characteristic fragmentation patterns that can be used to confirm the molecular weight and aspects of the structure.[1][7]

Synthesis of this compound

A common and industrially relevant method for the synthesis of this compound is the catalytic cyclization of 2-aminopropanol-1 (isopropanolamine).[8][9] This process typically yields a mixture of cis and trans isomers.[9]

Sources

- 1. Piperazine, 2,5-dimethyl- [webbook.nist.gov]

- 2. This compound | C6H14N2 | CID 7816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound CAS#: 106-55-8 [m.chemicalbook.com]

- 7. Piperazine, 2,5-dimethyl- [webbook.nist.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. US2861994A - Preparation of this compound - Google Patents [patents.google.com]

Introduction: The Significance of a Stereochemically Defined Scaffold

An In-Depth Technical Guide to trans-2,5-Dimethylpiperazine: Properties, Reactivity, and Applications

trans-2,5-Dimethylpiperazine is a heterocyclic organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. As a C-alkyl substituted piperazine, its rigid, stereochemically defined structure provides a robust scaffold for the synthesis of complex molecules with specific three-dimensional orientations.[1] This guide offers an in-depth exploration of its core physical and chemical properties, structural nuances, and key applications, providing researchers and drug development professionals with a foundational understanding of this versatile building block. The "trans" configuration, where the two methyl groups are on opposite sides of the piperazine ring, imparts a unique symmetry and conformational stability that is critical for its function in designing targeted therapeutics and novel materials.

Section 1: Core Physicochemical Properties

The utility of any chemical scaffold in drug development is fundamentally governed by its physicochemical properties. These parameters dictate its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. For trans-2,5-dimethylpiperazine, these properties make it an attractive starting point for library synthesis.

Table 1: Summary of Key Physicochemical Properties

| Property | Value | Significance in a Scientific Context | Source(s) |

| CAS Number | 2815-34-1 | Unique identifier for unambiguous substance identification. | [2][3] |

| Molecular Formula | C₆H₁₄N₂ | Defines the elemental composition. | [1][4] |

| Molecular Weight | 114.19 g/mol | Influences diffusion rates and is a key parameter in stoichiometric calculations. | [2][3] |

| Appearance | White to yellow crystalline powder or crystals. | A primary indicator of purity; deviations may suggest impurities or degradation. | [1] |

| Melting Point | 115-118 °C | A narrow melting point range is a classic indicator of high purity. This value is useful for reaction temperature control. | [2][3] |

| Boiling Point | 162-165 °C (at 760 mmHg) | Indicates volatility and is essential for purification by distillation and for setting reaction conditions under reflux. | [2][3] |

| Water Solubility | 50 g/100 mL (at 20 °C) | High aqueous solubility is often desirable for drug candidates to ensure bioavailability. This property is governed by the two polar secondary amine groups capable of hydrogen bonding. | [1] |

| pKa | 9.66 (at 25 °C) | The pKa indicates that it is a moderately strong base. In a physiological environment (pH ~7.4), it will be predominantly protonated, which significantly impacts receptor binding and cell membrane permeability. | [1] |

| Flash Point | ~58.3 °C | A critical safety parameter indicating the temperature at which the substance can ignite. It is classified as a flammable solid. | [1] |

Section 2: Molecular Structure and Stereochemistry

The defining characteristic of trans-2,5-dimethylpiperazine is its rigid, non-planar structure. X-ray crystallography studies have confirmed that the piperazine ring adopts a stable chair conformation .[5][6]

In this conformation, the two methyl groups occupy equatorial positions .[5][6] This arrangement is sterically favored as it minimizes 1,3-diaxial interactions, which are destabilizing steric clashes between axial substituents. This inherent conformational lock is a powerful tool for medicinal chemists, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

Caption: Chair conformation of trans-2,5-Dimethylpiperazine.

Section 3: Spectroscopic Characterization

Confirming the structure and purity of trans-2,5-dimethylpiperazine relies on standard spectroscopic techniques. The molecule's symmetry simplifies its spectra, making interpretation straightforward.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Due to the C2 symmetry of the trans-isomer, the proton environments are simplified. Key expected signals would include:

-

A doublet for the methyl protons (-CH₃).

-

Multiplets for the methine protons (-CH).

-

Distinct multiplets for the axial and equatorial methylene protons (-CH₂-).

-

A broad singlet for the amine protons (N-H), which can be exchanged with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The symmetry results in only three distinct carbon signals:

-

One signal for the two equivalent methyl carbons.

-

One signal for the two equivalent methine carbons.

-

One signal for the two equivalent methylene carbons.

-

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is characterized by vibrations of the secondary amine group.[7]

-

A single, sharp N-H stretching band in the region of 3320-3280 cm⁻¹, characteristic of secondary amines.[7] The presence of a single peak (as opposed to two for primary amines) is a key diagnostic feature.

-

C-H stretching bands just below 3000 cm⁻¹.

-

An N-H wagging (out-of-plane bend) vibration between 750-700 cm⁻¹.[7]

-

Caption: Workflow for NMR-based structural confirmation.

Section 4: Chemical Reactivity and Synthesis

The chemical reactivity of trans-2,5-dimethylpiperazine is dominated by the nucleophilicity of its two secondary amine nitrogens. These sites are readily functionalized, making the molecule an ideal scaffold.

-

N-Alkylation and N-Acylation: The secondary amines can be readily alkylated or acylated to introduce a wide variety of substituents. Symmetrical derivatization at both nitrogen atoms is common, leading to the creation of C2-symmetric ligands, which are valuable in catalysis and coordination chemistry.

-

Basicity: As indicated by its pKa, the compound readily forms salts with acids. This is a common strategy to improve the crystallinity or modify the solubility of the parent compound or its derivatives. For instance, monocrystals have been successfully grown by neutralizing the base with diphosphoric acid.[5]

While specific industrial synthesis routes are often proprietary, a common laboratory-scale approach involves the cyclization of appropriate precursors. A notable method for forming the piperazine ring is through the reaction of an ethylenediamine derivative with an alpha-halo ketone, followed by reduction.

Caption: General scheme for N,N'-diacylation reaction.

Section 5: Applications in Medicinal Chemistry

The rigid, C2-symmetric structure of the trans-2,5-dimethylpiperazine core is a privileged scaffold in drug discovery. Its primary utility lies in its ability to orient substituents in well-defined vectors, which is crucial for optimizing interactions with protein binding sites.

It is frequently employed as a building block in the synthesis of biologically active compounds, including ligands for opioid receptors.[1][3][8] The piperazine moiety itself is a common feature in many approved drugs due to its favorable ADME properties and its ability to act as a versatile linker. By introducing substituents onto the nitrogen atoms, chemists can fine-tune properties such as potency, selectivity, and pharmacokinetics.

Section 6: Safety and Handling

trans-2,5-Dimethylpiperazine is a hazardous chemical and must be handled with appropriate precautions.[9]

-

Hazards:

-

Handling Protocol:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[13]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Dispensing: Avoid creating dust. Use appropriate tools for handling solids.

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area designated for flammable solids.[3] Keep away from strong oxidizing agents and strong acids.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

-

Section 7: Experimental Protocols

The following protocols are provided as a self-validating framework. The expected outcomes are based on the established properties of the compound, and any deviation would warrant an investigation into the purity or identity of the material.

Protocol 7.1: Melting Point Determination

-

Objective: To verify the purity of a sample of trans-2,5-dimethylpiperazine.

-

Methodology:

-

Place a small, dry amount of the crystalline sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the apparatus rapidly to about 100 °C.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point).

-

-

Trustworthiness Check: A pure sample should exhibit a sharp melting range of no more than 2 °C, falling within the literature value of 115-118 °C.[2] A broad or depressed melting range suggests the presence of impurities.

Protocol 7.2: N,N'-Dibenzoylation

-

Objective: To demonstrate the reactivity of the secondary amines and produce a crystalline derivative for characterization.

-

Methodology:

-

In a round-bottom flask under an inert atmosphere, dissolve trans-2,5-dimethylpiperazine (1.0 eq.) in dichloromethane (DCM).

-

Add triethylamine (2.2 eq.) as a base to scavenge the HCl byproduct.

-

Cool the mixture in an ice bath (0 °C).

-

Add benzoyl chloride (2.1 eq.) dropwise via a syringe.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding water. Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

-

Trustworthiness Check: The success of the reaction can be verified by NMR (disappearance of the N-H proton signal and appearance of aromatic signals) and Mass Spectrometry (observation of the correct molecular ion peak for the dibenzoylated product).

References

- Belkhiria, M. S., Gatfaoui, F., & Abid, S. (2022). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate.

- LookChem. (n.d.). trans-2,5-Dimethylpiperazine.

- Gatfaoui, F., Belkhiria, M. S., & Abid, S. (2024). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate.

- Stenutz, R. (n.d.). trans-2,5-dimethylpiperazine.

- Belkhiria, M. S., Gatfaoui, F., & Abid, S. (2022).

- NIST. (n.d.). Piperazine, 2,5-dimethyl-. NIST Chemistry WebBook.

- Hansen, H. F., et al. (2014). Color Test for Selective Detection of Secondary Amines on Resin and in Solution.

- NIST. (n.d.). cis-2,5-dimethylpiperazine. NIST Chemistry WebBook.

- Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

- ResearchGate. (2021). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-Secondary amines over Carbon-supported Pd. [Link]

- PubChem. (n.d.). 2,5-Dimethylpiperazine.

- National Institutes of Health. (n.d.).

Sources

- 1. lookchem.com [lookchem.com]

- 2. trans-2,5-ジメチルピペラジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. trans-2,5-Dimethylpiperazine CAS#: 2815-34-1 [m.chemicalbook.com]

- 4. trans-2,5-dimethylpiperazine [stenutz.eu]

- 5. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. trans-2,5-Dimethylpiperazine | 2815-34-1 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. trans-2,5-Dimethylpiperazine, 5G | Labscoop [labscoop.com]

- 11. trans-2,5-Dimethylpiperazine | 2815-34-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. trans-2,5-Dimethylpiperazine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 2,5-Dimethylpiperazine in Organic Solvents

Executive Summary

2,5-Dimethylpiperazine (DMP) is a cyclic diamine of significant interest in pharmaceutical synthesis and advanced solvent development for carbon dioxide capture. Its utility in these fields is critically dependent on its solubility characteristics in various organic media, which govern reaction kinetics, crystallization behavior, and process efficiency. This guide provides a comprehensive technical overview of the solubility of this compound, addressing both the foundational thermodynamic principles and the practical aspects of its determination and application. While extensive quantitative solubility data in a broad range of organic solvents is not widely published, this paper serves as a vital resource by establishing a predictive framework based on molecular interactions and providing a robust, detailed methodology for researchers to determine this critical parameter experimentally. The guide is structured to empower researchers, scientists, and drug development professionals to make informed decisions in solvent selection, process design, and formulation development involving DMP.

Introduction to this compound: Structure and Significance

This compound, with the chemical formula C₆H₁₄N₂, is a heterocyclic amine derived from piperazine by the addition of two methyl groups at the 2 and 5 positions of the ring[1]. This structural modification introduces chirality and results in two stereoisomers: cis-2,5-dimethylpiperazine and trans-2,5-dimethylpiperazine.

-

trans-2,5-Dimethylpiperazine: The methyl groups are on opposite sides of the piperazine ring. This isomer is often a crystalline powder at room temperature[2][3].

-

cis-2,5-Dimethylpiperazine: The methyl groups are on the same side of the ring.

These isomers can exhibit different physical properties, including melting points and crystal lattice energies, which in turn influence their solubility. The presence of two secondary amine functional groups makes DMP a versatile building block, capable of acting as a hydrogen bond donor and acceptor. The methyl groups add steric bulk and increase the molecule's hydrophobic character compared to its parent compound, piperazine.

Table 1: Key Physical Properties of this compound Isomers

| Property | trans-2,5-Dimethylpiperazine | cis-2,5-Dimethylpiperazine | General (Isomer Mix) | Source(s) |

| CAS Number | 2815-34-1 | 6284-84-0 | 106-55-8 | [4][5][6] |

| Molecular Weight | 114.19 g/mol | 114.19 g/mol | 114.19 g/mol | [4][5][6] |

| Appearance | White to yellow crystalline powder | - | Colorless to pale yellow liquid/solid | [2][3] |

| Melting Point | 115-118 °C | ~114 °C | 113-118 °C | [2][3] |

| Boiling Point | 162-165 °C | ~165.9 °C | 162-165 °C | [3] |

| Water Solubility | 50 g/100 mL (at 20 °C) | - | - | [2][3] |

The primary applications of DMP are in:

-

Pharmaceutical Chemistry: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including opioid receptor ligands and other biologically active compounds[2][3].

-

Carbon Capture: Like other amines, DMP and its derivatives are explored as solvents for capturing CO₂ from industrial flue gas streams, where solubility and reaction kinetics are paramount[2].

Fundamentals of Solid-Liquid Solubility

The dissolution of a crystalline solid like trans-DMP into a liquid solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG_sol). Dissolution occurs spontaneously when ΔG_sol is negative. This is dictated by the balance between the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution:

ΔG_sol = ΔH_sol - TΔS_sol

-

Enthalpy of Solution (ΔH_sol): This term represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

-

Lattice Energy (Endothermic): Energy required to break the bonds holding the DMP molecules in their crystal lattice. The different packing and intermolecular forces in cis vs. trans isomers will lead to different lattice energies.

-

Solvation Energy (Exothermic): Energy released when DMP molecules form new interactions (e.g., hydrogen bonds, van der Waals forces) with the solvent molecules.

-

-

Entropy of Solution (ΔS_sol): This term represents the change in randomness or disorder. Typically, the dissolution of an ordered crystal into a liquid solution leads to a significant increase in entropy, which favors the dissolution process.

The principle of "like dissolves like" is the guiding heuristic. For DMP, this means its solubility will be highest in solvents with similar intermolecular force characteristics:

-

Hydrogen Bonding: The N-H groups in DMP can act as hydrogen bond donors, while the nitrogen lone pairs act as acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) are expected to be effective.

-

Polarity: The C-N bonds and the overall molecular geometry give DMP a degree of polarity, favoring dissolution in polar solvents.

-

Hydrophobicity: The two methyl groups provide hydrophobic character, allowing for some interaction with less polar organic solvents.

Standard Methodology for Solubility Determination

Given the limited availability of public data, experimental determination is often necessary. The isothermal gravimetric method is a reliable and widely used technique for measuring solid-liquid equilibrium (SLE).

Experimental Protocol: Isothermal Gravimetric Analysis

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials & Equipment:

-

Analytical balance (±0.1 mg)

-

Jacketed glass vessel with magnetic stirrer

-

Thermostatic water bath for temperature control (±0.1 K)

-

Calibrated thermometer or thermocouple

-

Glass syringes (pre-heated or at thermal equilibrium)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials for sampling

-

Vacuum oven or rotary evaporator

Step-by-Step Procedure:

-

Preparation: Add a known mass of the chosen organic solvent to the jacketed glass vessel.

-

Excess Solute Addition: Add an excess amount of solid this compound to the solvent. The presence of undissolved solid is crucial to ensure that the solution remains saturated throughout the experiment.

-

Equilibration:

-

Connect the jacketed vessel to the thermostatic bath set to the desired temperature (e.g., 298.15 K).

-

Begin stirring to facilitate dissolution and ensure the system is homogenous.

-

Allow the suspension to equilibrate for a minimum of 24 hours. This duration is critical to ensure the dissolution process has reached thermodynamic equilibrium.

-

-

Phase Separation: After the equilibration period, stop the stirring and allow the solid particles to settle for at least 4-6 hours, leaving a clear, saturated supernatant.

-

Sampling:

-

Carefully draw a sample of the clear supernatant using a syringe that has been pre-heated to the experimental temperature to prevent premature crystallization.

-

Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed vial.

-

Record the total mass of the vial plus the saturated solution.

-

-

Solvent Evaporation:

-

Place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated and the mass of the remaining DMP solid is constant.

-

Alternatively, use a rotary evaporator to remove the solvent.

-

-

Calculation:

-

Determine the mass of the saturated solution (m_solution) by subtracting the vial's mass from the total mass.

-

Determine the mass of the dissolved DMP (m_solute) by weighing the vial after evaporation.

-

Calculate the mass of the solvent (m_solvent) as: m_solvent = m_solution - m_solute.

-

Express solubility in desired units, such as mole fraction (x) or mass percent (wt%):

-

wt% = (m_solute / m_solution) * 100

-

x = (m_solute / MW_solute) / [(m_solute / MW_solute) + (m_solvent / MW_solvent)]

-

-

This protocol provides a self-validating system; repeating the measurement with different equilibration times (e.g., 36 hours) should yield the same result, confirming that true equilibrium was achieved.

Diagram: Experimental Workflow for Solubility Determination

Caption: Key molecular and system factors that determine DMP solubility.

Applications Driven by Solubility

The solubility of DMP is not an academic curiosity but a critical parameter that dictates its practical utility.

-

Pharmaceutical Synthesis: In drug development, DMP is often a starting material or intermediate.

-

Reaction Medium: The choice of solvent is critical for controlling reaction rates and preventing unwanted side reactions. The reactants must be sufficiently soluble at the reaction temperature.

-

Crystallization and Purification: Solubility is the cornerstone of purification by crystallization. An ideal solvent system is one in which DMP (or its derivative) is highly soluble at an elevated temperature but sparingly soluble at a low temperature. This allows for high recovery of pure crystalline product upon cooling. A mixture of solvents (e.g., ethanol/water or toluene/heptane) is often used to fine-tune this solubility gradient.

-

-

CO₂ Capture Technology: In solvent-based carbon capture, the physical and chemical properties of the amine solvent are key.

-

Absorption Efficiency: The physical solubility of CO₂ in the amine solution, as well as the solubility of the resulting amine-carbamate complex, can influence the overall mass transfer rate and absorption capacity of the solvent.

-

Solvent Regeneration: The energy required to regenerate the solvent (i.e., strip the CO₂) is related to the thermodynamics of the amine-CO₂-solvent system. Understanding the solubility and interactions is crucial for designing energy-efficient processes.

-

Conclusion

This compound is a molecule with significant industrial relevance, yet its solubility in common organic solvents is not well-documented in public literature. This guide has established a strong predictive framework for its solubility based on the principles of intermolecular forces, highlighting an expected high solubility in polar protic solvents and low solubility in nonpolar media. The critical difference in the physical properties of cis and trans isomers suggests that solubility will also be isomer-dependent. For professionals in pharmaceutical development and chemical engineering, the robust, step-by-step methodology provided for the experimental determination of solubility serves as a direct, practical tool to generate the precise data needed for process design, optimization, and solvent selection. This empowers researchers to move beyond prediction and acquire the empirical data essential for advancing their work.

References

- Solubility of Things. (n.d.). This compound.

- LookChem. (n.d.). trans-2,5-Dimethylpiperazine.

- National Institute of Standards and Technology (NIST). (n.d.). cis-2,5-dimethylpiperazine. NIST Chemistry WebBook.

- National Institute of Standards and Technology (NIST). (n.d.). Piperazine, 2,5-dimethyl-. NIST Chemistry WebBook.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). Piperazine. National Center for Biotechnology Information.

Sources

- 1. Piperazine + Water - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Piperazine compounds [m.chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. amphray.com [amphray.com]

Harnessing the 2,5-Dimethylpiperazine Scaffold: A Technical Guide to Pharmaceutical Applications

Introduction: The Privileged Piperazine Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a quintessential example of such a "privileged scaffold".[1][2][3] Its unique physicochemical properties—including its diprotic basicity, capacity for hydrogen bonding, and conformational rigidity—allow it to favorably influence the solubility, bioavailability, and target-binding affinity of drug candidates.[2][3][4] This guide delves into the pharmaceutical potential stemming from the 2,5-dimethyl substituted piperazine core. It is critical, however, to distinguish between two key classes of derivatives: the foundational 2,5-dimethylpiperazine structure, which serves primarily as a versatile synthetic intermediate, and the extensively studied 2,5-diketopiperazines (DKPs) , a class of cyclic dipeptides that exhibit a remarkable breadth of biological activities. While the former provides a gateway, it is within the DKP scaffold that the most profound therapeutic applications are currently being realized.

The Foundational Unit: this compound as a Synthetic Intermediate

The simple this compound molecule exists as cis- and trans-stereoisomers, with the trans-isomer often being the more thermodynamically stable.[5] Its value in pharmaceutical development lies not in its inherent bioactivity but in its role as a structurally defined building block. The presence of two secondary amine groups provides reactive sites for the attachment of various pharmacophoric elements, allowing chemists to construct more complex molecules with tailored therapeutic functions.

The accessibility of this starting material is a key advantage. One established method involves the catalytic cyclization of 2-aminopropanol-1, a relatively simple and available raw material. This process underscores the practicality of incorporating the this compound unit into larger, more complex drug candidates.[6]

Protocol 1: Foundational Synthesis of this compound

This protocol is based on the catalytic conversion of 2-aminopropanol-1, illustrating a viable pathway for producing the core scaffold.[6]

Objective: To synthesize this compound from 2-aminopropanol-1.

Materials:

-

2-aminopropanol-1

-

Raney nickel catalyst

-

Hydrogen (H₂) gas

-

High-pressure autoclave

-

Filtration apparatus

-

Distillation equipment

Procedure:

-

Charging the Reactor: A high-pressure autoclave is charged with 2-aminopropanol-1 and a catalytic amount of Raney nickel.

-

Pressurization and Heating: The autoclave is sealed and purged with hydrogen gas. The vessel is then pressurized with hydrogen to between 750 and 2,000 psi.

-

Reaction: The reaction mixture is heated to a temperature between 140°C and 220°C. The reaction is maintained under these conditions until a substantial portion of the 2-aminopropanol-1 is converted. The reaction involves the cyclization of two moles of the starting material to form one mole of this compound.[6]

-

Catalyst Removal: After cooling and depressurization, the reaction mass is filtered to remove the Raney nickel catalyst.

-

Purification: The crude product, a mixture of cis and trans isomers, is purified. This typically involves distillation to remove water and unreacted starting material, followed by recrystallization (e.g., from acetone) to isolate the desired isomer, often the trans-2,5-dimethylpiperazine.[6]

Causality in Synthesis: The choice of a Raney nickel catalyst is driven by its high efficiency in hydrogenation and dehydrogenation reactions, which are central to the cyclization mechanism. The use of high pressure and temperature provides the necessary activation energy to overcome the kinetic barriers of the condensation and cyclization steps.

The Bioactive Scaffold: 2,5-Diketopiperazines (DKPs)

2,5-Diketopiperazines (DKPs), also known as cyclic dipeptides, are formed by the condensation of two amino acids.[7] This rigid, six-membered ring is a common motif in natural products isolated from bacteria, fungi, and marine organisms.[7][8] The DKP scaffold is of immense interest to drug developers for several reasons:

-

High Stability: The cyclic amide structure confers significant resistance to proteolytic degradation compared to linear peptides.[9]

-

Structural Rigidity: The constrained conformation reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

-

Blood-Brain Barrier (BBB) Permeability: Certain DKP derivatives have shown the ability to cross the BBB, making them promising candidates for treating central nervous system (CNS) disorders.[9][10]

General DKP Synthesis Workflow

The synthesis of DKP derivatives is highly versatile, often starting from amino acids. A common strategy involves the formation of a dipeptide, followed by deprotection and intramolecular cyclization.[11][12] The Ugi multicomponent reaction also provides an efficient route to these scaffolds.[13]

Caption: General workflow for the synthesis of bioactive 2,5-Diketopiperazine derivatives.

Protocol 2: Synthesis of a DKP Intermediate (1,4-Diacetyl-2,5-diketopiperazine)

This protocol describes the synthesis of a key intermediate used in the subsequent creation of more complex DKP derivatives.[11]

Objective: To synthesize 1,4-Diacetyl-2,5-diketopiperazine from 2,5-diketopiperazine.

Materials:

-

2,5-Diketopiperazine

-

Acetic anhydride

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethyl acetate (EtOAc)

-

Isopropanol

-

Celite

Procedure:

-

Reaction Setup: Suspend 2,5-diketopiperazine (4.5 mmol) in acetic anhydride (6.0 mL).

-

Catalysis: Add two drops of concentrated H₂SO₄ to the suspension. The acid catalyzes the N-acylation reaction.

-

Reflux: Heat the reaction mixture to reflux at 100°C for 2.5 hours. The solution will typically turn red.

-

Work-up: Dilute the cooled reaction mixture with EtOAc and filter it through a pad of celite to remove any insoluble material.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product as a yellow oil.

-

Purification: Recrystallize the crude oil from excess isopropanol. Storing the solution in a refrigerator will promote the precipitation of the pure product as colorless needle crystals.[11]

Therapeutic Applications of 2,5-Diketopiperazine Derivatives

The rigid DKP scaffold serves as an excellent platform for orienting various functional groups to interact with specific biological targets. This has led to the discovery of DKP derivatives with potent activity in several key therapeutic areas.

Oncology

DKPs are recognized as promising scaffolds for the development of novel anticancer agents.[8] Numerous natural and synthetic derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines.

Mechanism of Action: A primary mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest. For instance, compound 11 (containing naphthalen-1-ylmethylene and 2-methoxybenzylidene functions) was shown to block cell cycle progression in the G2/M phases in both A549 (lung cancer) and HeLa (cervical cancer) cells at a concentration of 1.0 μM.[14] Similarly, compound 3c (substituted with a 4-methoxyphenyl group and a pentylidene side chain) also induced apoptosis in U937 (leukemia) cells.[15]

Caption: Mechanism of action for cytotoxic DKP derivatives in cancer cells.

Structure-Activity Relationship (SAR): Studies have shown that the nature and position of substituents on the DKP ring are critical for activity. For instance, derivatives with a 4-methoxyphenyl group at the C-6 position generally exhibit better cytotoxicity than those with 2-methoxy or 3-methoxyphenyl groups.[15] The length of alkyl side chains at the C-3 position also plays a crucial role, with a pentylidene chain (n=3 methylene groups) often conferring the strongest activity.[15]

Table 1: In Vitro Anticancer Activity of Selected DKP Derivatives

| Compound | Substitution Pattern | Cancer Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| 11 | Naphthalen-1-ylmethylene & 2-methoxybenzylidene | A549 | 1.2 | [14] |

| 11 | Naphthalen-1-ylmethylene & 2-methoxybenzylidene | HeLa | 0.7 | [14] |

| 3c | 4-methoxyphenyl & pentylidene | U937 | 0.36 | [15] |

| 3c | 4-methoxyphenyl & pentylidene | A549 | 0.98 | [15] |

| 3c | 4-methoxyphenyl & pentylidene | HCT116 | 1.9 |[15] |

Infectious Diseases

The DKP scaffold has proven to be a fertile ground for the discovery of agents targeting viral, bacterial, and protozoan pathogens.

Antiviral Activity: Novel DKP derivatives have been synthesized and evaluated as potential anti-influenza agents.[11][16] Molecular docking studies suggest that these compounds can bind to and interact with key amino acid residues in the 430-cavity of neuraminidase, a well-established drug target for preventing the spread of influenza infection.[11][17] Certain derivatives, such as LS-C, have shown antiviral activity against the H5N2 influenza virus at a concentration of 25 µg/mL.[11]

Antibacterial Activity: DKPs have the potential to function as antibacterial agents by disrupting bacterial communication systems like quorum sensing. By imitating quorum sensing signals, these molecules can regulate gene expression in pathogenic bacteria, and some have been shown to inhibit the formation of bacterial biofilms, which are critical for the persistence of many infections.[12]

Anti-protozoal Activity: Synthetic DKPs have demonstrated promising activity against parasites responsible for major tropical diseases. Several novel compounds have shown inhibitory effects against Plasmodium falciparum (malaria), Trypanosoma cruzi (Chagas disease), and Leishmania infantum (leishmaniasis).[13][18] Importantly, the most active compounds also displayed low cytotoxicity against mammalian cells, resulting in high selectivity indices, a crucial parameter for a viable drug candidate.[18]

Table 2: Anti-protozoal Activity of Lead DKP Compounds

| Compound | Target Parasite | IC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| 17 | P. falciparum | 9.5 | >150 | >15.8 | [18] |

| 19 | P. falciparum | 5.4 | >150 | >27.8 | [18] |

| 18 | T. cruzi | 7.9 | >150 | >19.0 | [18] |

| 20 | L. infantum | 8.0 | >150 | >18.8 | [18] |

IC₅₀: 50% inhibitory concentration against the parasite. CC₅₀: 50% cytotoxic concentration against mammalian cells. SI = CC₅₀/IC₅₀.

Central Nervous System (CNS) Disorders

Developing drugs for CNS disorders is notoriously difficult due to the challenge of crossing the blood-brain barrier (BBB).[19][20] The DKP scaffold is considered a potential "brain shuttle" motif, capable of delivering therapeutic agents into the CNS.[9] This, combined with their stability, makes them ideal candidates for developing neuroprotective agents.

Neuroprotection: DKP derivatives have shown remarkable neuroprotective and nootropic (cognition-enhancing) activity in various experimental models.[9] Their ability to protect against neurotoxicity suggests they may have future utility in therapies for neurodegenerative diseases.[9] The piperazine moiety, in general, is a common feature in drugs that modulate key CNS neurotransmitter systems, including serotonin and dopamine pathways, which are implicated in psychiatric and neurodegenerative conditions.[21][22][23]

Caption: Conceptual diagram of a DKP derivative crossing the BBB to exert a neuroprotective effect.

Conclusion and Future Outlook

The this compound core, particularly when elaborated into the 2,5-diketopiperazine scaffold, represents a remarkably versatile platform for pharmaceutical innovation. While the simple dimethylated piperazine serves as a valuable and accessible synthetic building block, the DKP framework stands out as a privileged structure with demonstrated potential across oncology, infectious diseases, and neurology.

The inherent stability, structural rigidity, and favorable pharmacokinetic properties of DKPs provide a solid foundation for drug design. Future research will undoubtedly focus on expanding the chemical diversity of DKP libraries, optimizing their pharmacokinetic profiles, and elucidating their precise mechanisms of action through advanced molecular docking and biological studies.[8] The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapeutics to address some of medicine's most pressing challenges.

References

- Title: Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines Source: MDPI URL:[Link]

- Title: 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents Source: PubMed URL:[Link]

- Title: 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study Source: MDPI URL:[Link]

- Title: Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate Source: International Union of Crystallography URL:[Link]

- Title: 2,5-diketopiperazines as neuroprotective agents Source: PubMed URL:[Link]

- Title: Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations Source: Organic Chemistry Portal URL:[Link]

- Title: Piperazine derivatives with central pharmacological activity used as therapeutic tools Source: PubMed URL:[Link]

- Title: 2,5-Diketopiperazine Source: Wikipedia URL:[Link]

- Title: Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry Source: ResearchG

- Title: Piperazine derivatives with central pharmacological activity used as therapeutic tools Source: ResearchG

- Title: Preparation of this compound Source: Google Patents URL

- Title: 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragment

- Title: Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents Source: ResearchG

- Title: The medicinal chemistry of piperazines: A review Source: PubMed URL:[Link]

- Title: Novel 2,5-Diketopiperazines with In Vitro Activities against Protozoan Parasites of Tropical Diseases Source: National Institutes of Health (NIH) URL:[Link]

- Title: 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study Source: National Institutes of Health (NIH) URL:[Link]

- Title: Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release Source: Wiley Online Library URL:[Link]

- Title: The medicinal chemistry of piperazines: A review Source: ResearchG

- Title: this compound | C6H14N2 | CID 7816 Source: PubChem URL:[Link]

- Title: 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2)

- Title: Design, synthesis and cytotoxic activities of novel 2,5-diketopiperazine deriv

- Title: The piperazine scaffold for novel drug discovery efforts: the evidence to d

- Title: Novel 2,5-Diketopiperazines with In Vitro Activities against Protozoan Parasites of Tropical Diseases Source: ResearchG

- Title: Privileged Scaffolds in Synthesis: 2,5-Piperazinediones as Templates for the Preparation of Structurally Diverse Heterocycles Source: ResearchG

- Title: Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents Source: PubMed URL:[Link]

- Title: Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists Source: PubMed URL:[Link]

- Title: Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies Source: Frontiers URL:[Link]

- Title: CNS Drug Development – Lost in Transl

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US2861994A - Preparation of this compound - Google Patents [patents.google.com]

- 7. 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,5-diketopiperazines as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Design, synthesis and cytotoxic activities of novel 2,5-diketopiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Novel 2,5-Diketopiperazines with In Vitro Activities against Protozoan Parasites of Tropical Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Central nervous system drugs [chemdiv.com]

- 20. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 21. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

The Biological Versatility of 2,5-Dimethylpiperazine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Scaffold of 2,5-Dimethylpiperazine

The piperazine ring is a ubiquitous and privileged scaffold in medicinal chemistry, recognized for its significant presence in a multitude of clinically approved drugs.[1] Its unique six-membered heterocyclic structure, with two nitrogen atoms at opposing positions, imparts favorable physicochemical properties such as enhanced water solubility, oral bioavailability, and the ability to modulate various biological targets.[2] Within this important class of compounds, this compound derivatives represent a synthetically accessible and versatile subgroup with emerging therapeutic potential. The strategic placement of methyl groups at the 2 and 5 positions introduces chirality and conformational rigidity, which can significantly influence ligand-receptor interactions and, consequently, the biological activity profile of the resulting derivatives.[3]

This in-depth technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound derivatives. We will delve into their synthesis, diverse pharmacological effects—including anticancer, antimicrobial, and central nervous system (CNS) activities—and the underlying structure-activity relationships (SAR) that govern their potency and selectivity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising chemical scaffold.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives typically commences with the commercially available cis- or trans-2,5-dimethylpiperazine, which serves as a versatile starting material. The nucleophilic nature of the secondary amines in the piperazine ring allows for a variety of substitution reactions to introduce diverse functional groups at the N1 and N4 positions.

A common synthetic route involves the N-alkylation or N-arylation of the this compound core. For instance, the reaction of this compound with various aryl halides or alkyl halides in the presence of a suitable base and solvent system affords the corresponding N-substituted or N,N'-disubstituted derivatives.[4]

Exemplary Synthetic Protocol: N-Arylation of this compound

This protocol outlines a general procedure for the synthesis of N-aryl-2,5-dimethylpiperazine derivatives, a class of compounds often explored for their anticancer properties.[4]

Materials:

-

trans-2,5-Dimethylpiperazine

-

Substituted aryl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Anhydrous conditions

Procedure:

-

To a solution of trans-2,5-dimethylpiperazine (1.2 equivalents) in anhydrous acetonitrile, add potassium carbonate (2.0 equivalents).

-

Add the desired substituted aryl bromide (1.0 equivalent) to the reaction mixture.

-

Reflux the mixture for 16-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-aryl-2,5-dimethylpiperazine derivative.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvent is crucial to prevent the hydrolysis of the starting materials and intermediates, which could lead to unwanted side products.

-

Excess Base: Potassium carbonate acts as a base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards product formation. A slight excess ensures complete reaction.

-

Refluxing: Heating the reaction mixture to its boiling point increases the reaction rate, allowing for the completion of the nucleophilic substitution in a reasonable timeframe.

Anticancer Activity: A Promising Frontier

A significant body of research has focused on the anticancer potential of piperazine-containing compounds, and derivatives of this compound are no exception. These compounds have demonstrated cytotoxic activity against a range of human cancer cell lines, including those of the prostate, lung, colon, and pancreas.[4][5]

The mechanism of anticancer action for many piperazine derivatives involves the induction of apoptosis and cell cycle arrest.[6] For instance, certain novel 3,6-diunsaturated 2,5-diketopiperazine derivatives, which share a core heterocyclic structure, have been shown to induce apoptosis and block cell cycle progression in the G2/M phase in HeLa and A549 cancer cells.[6]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity

SAR studies provide critical insights into the relationship between the chemical structure of a compound and its biological activity, guiding the design of more potent and selective drug candidates. For piperazine derivatives, the nature of the substituents on the nitrogen atoms is a key determinant of their anticancer efficacy.

-

Aryl Substituents: The presence of aryl groups on the piperazine nitrogen(s) is often associated with enhanced cytotoxic activity. Electron-withdrawing groups, such as chloro or trifluoromethyl, on the phenyl ring have been shown to increase cytotoxic activity in some series of arylpiperazine derivatives.[7]

-

Lipophilicity: Increased lipophilicity can be beneficial for anticancer activity, potentially by enhancing cell membrane permeability.[6] However, a balance must be struck, as excessively lipophilic compounds may exhibit poor solubility and pharmacokinetic properties.

-

Stereochemistry: The stereochemistry of the this compound core (cis vs. trans) can influence the three-dimensional shape of the molecule and its ability to interact with biological targets. This can lead to significant differences in the cytotoxic potency of stereoisomers.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines. Lower IC₅₀ values indicate greater potency.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Arylpiperazine Derivatives | LNCaP (Prostate) | < 5 | [4] |

| Arylpiperazine Derivatives | DU145 (Prostate) | 8.25 | [4] |

| Methyl Piperazine Derivatives | A-549 (Lung) | 7.74 | [5] |

| Methyl Piperazine Derivatives | HCT-116 (Colon) | 18.80 | [5] |

| Methyl Piperazine Derivatives | MIAPaCa-2 (Pancreatic) | 14.98 | [5] |

Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[6]

Workflow for Cytotoxicity Evaluation:

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium.

-

Treatment: Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity: Combating Drug Resistance